molecular formula C6H11NO3 B2542886 4-Hydroxyoxane-4-carboxamide CAS No. 1250204-50-2

4-Hydroxyoxane-4-carboxamide

Cat. No.: B2542886
CAS No.: 1250204-50-2
M. Wt: 145.158
InChI Key: QQEWNVXINVYCDE-UHFFFAOYSA-N
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Description

4-Hydroxyoxane-4-carboxamide is a chemical compound with the molecular formula C6H11NO3 It is a derivative of oxane, featuring a hydroxyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoxane-4-carboxamide can be achieved through several methods. One common approach involves the amidation of 4-hydroxyoxane-4-carboxylic acid with ammonia or an amine under appropriate conditions . This reaction typically requires a catalyst or coupling reagent to activate the carboxylic acid group, facilitating the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyoxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of 4-oxane-4-carboxamide.

    Reduction: Formation of 4-hydroxyoxane-4-amine.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

4-Hydroxyoxane-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxyoxane-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. This compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its biological effects .

Comparison with Similar Compounds

  • 4-Hydroxyoxane-2-carboxamide
  • 4-Hydroxyoxane-4-carboxylic acid
  • 4-Hydroxyoxane-4-amine

Comparison: 4-Hydroxyoxane-4-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a versatile platform for chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

4-hydroxyoxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEWNVXINVYCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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